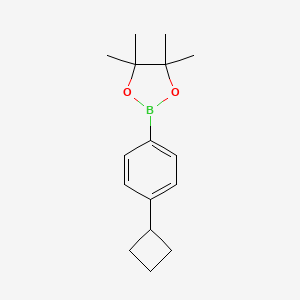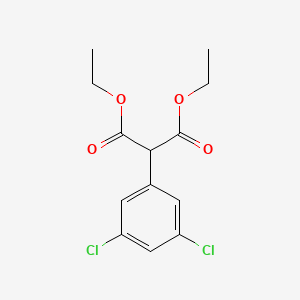
Diethyl 2-(3,5-dichlorophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C13H14Cl2O4 and a molecular weight of 305.15 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl and 3,5-dichlorophenyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Mécanisme D'action
Target of Action
Diethyl 2-(3,5-dichlorophenyl)malonate, also known as Diethyl 3,5-dichlorophenyl malonate, is a derivative of diethyl malonate Diethyl malonate, the parent compound, is known to be involved in various organic reactions, including the malonic ester synthesis .
Mode of Action
The compound’s mode of action is primarily through its ability to form enolate ions, which can undergo alkylation . The α-hydrogens of diethyl malonate are relatively acidic due to the presence of two carbonyl groups, allowing it to be transformed into its enolate form using a base . This enolate ion can then react with alkyl halides in an SN2 reaction, forming a new C-C bond .
Biochemical Pathways
Diethyl malonate, the parent compound, is known to be involved in the malonic ester synthesis . This process allows for the preparation of carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms .
Pharmacokinetics
The compound’s molecular weight is 305154 , which may influence its absorption and distribution
Result of Action
The parent compound, diethyl malonate, is known to undergo various reactions, including alkylation, leading to the formation of new c-c bonds . This can result in the synthesis of various compounds, including carboxylic acids .
Action Environment
It is known that the compound should be used only outdoors or in a well-ventilated area
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of diethyl 2-(3,5-dichlorophenyl)malonate involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Produces this compound carboxylic acids.
Reduction: Yields this compound alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-(2,4-dichlorophenyl)malonate: Similar structure but with chlorine atoms at different positions.
Diethyl 2-(4-chlorophenyl)malonate: Contains only one chlorine atom.
Diethyl 2-(3,5-dibromophenyl)malonate: Bromine atoms instead of chlorine.
Uniqueness
Diethyl 2-(3,5-dichlorophenyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications .
Propriétés
IUPAC Name |
diethyl 2-(3,5-dichlorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEBTNUDNVIYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
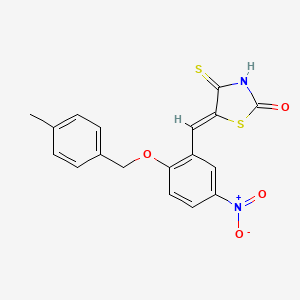
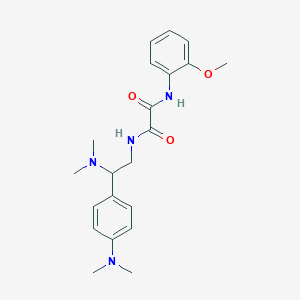
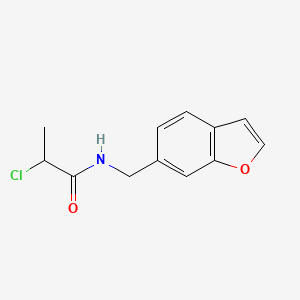
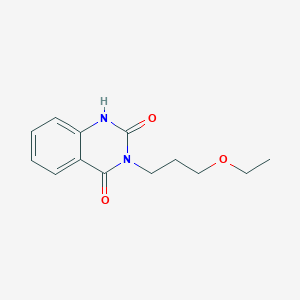
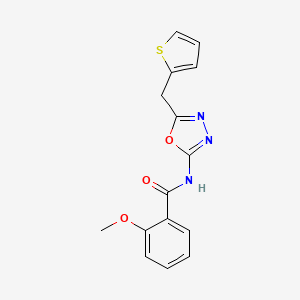


![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)
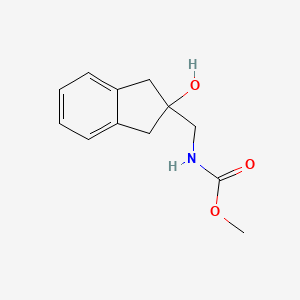
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B2996074.png)

